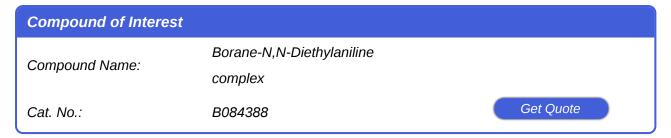


Borane-N,N-diethylaniline Complex: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-N,N-diethylaniline complex is a versatile and widely utilized reagent in organic synthesis. It is a coordination complex formed between the Lewis acid, borane (BH₃), and the Lewis base, N,N-diethylaniline. This complexation stabilizes the highly reactive borane, rendering it a safer and more manageable reagent for laboratory and industrial applications.[1] This guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and pathway visualizations.

Core Properties

The **Borane-N,N-diethylaniline complex** is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties



Property	Value
CAS Number	13289-97-9
Molecular Formula	C10H18BN
Molecular Weight	163.07 g/mol
Appearance	Colorless to light yellow liquid

Table 2: Physical Properties

Property	Value
Melting Point	-30 to -27 °C
Density	0.917 g/mL at 25 °C
Refractive Index	1.5220 to 1.5250 (20°C, 589 nm)[3][4]

Table 3: Spectral Data

Note: Specific spectral data for **Borane-N,N-diethylaniline complex** is not readily available. The following data is for the closely related N,N-diethylamine-borane and is provided for comparative purposes.

Spectrum Type	Key Peaks / Chemical Shifts (δ)
¹H NMR (300 MHz, CDCl₃)	δ 3.42 (s, 1H), 2.98-2.72 (m, 4H), 2.10-0.90 (br q, 3H, BH ₃), 1.27 (td, J = 7.3, 0.9 Hz, 6H)[5]
¹³ C NMR (75 MHz, CDCl ₃)	δ 49.0, 11.9[5]
¹¹ B NMR (96 MHz, CDCl ₃)	δ -17.23 (q, J = 96.1 Hz)[5]
FT-IR	Characteristic peaks for B-H stretching are expected in the 2200-2500 cm ⁻¹ region. Other peaks will correspond to the N,N-diethylaniline moiety.



Synthesis

The synthesis of borane-amine complexes, including Borane-N,N-diethylaniline, can be achieved through several general methods. A common approach involves the reaction of a borane source, such as diborane or a borane complex with a weaker Lewis base (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide), with the corresponding amine. Another method is the salt metathesis reaction between an ammonium salt and a metal borohydride.[6]

Experimental Protocol: General Synthesis via Lewis Base Exchange

This protocol describes a generalized procedure for the synthesis of a borane-amine complex by displacing a weaker Lewis base.

Materials:

- Borane-tetrahydrofuran (BH₃·THF) solution (1 M in THF)
- N,N-diethylaniline
- Anhydrous tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Schlenk line or glovebox
- Magnetic stirrer and stir bar
- Round-bottom flask with a septum

Procedure:

- Under an inert atmosphere of nitrogen or argon, a solution of N,N-diethylaniline in anhydrous THF is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
- The flask is cooled to 0 °C in an ice bath.



- A stoichiometric amount of a 1 M solution of borane-tetrahydrofuran (BH₃·THF) in THF is added dropwise to the stirred solution of N,N-diethylaniline.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The solvent is removed under reduced pressure to yield the crude Borane-N,Ndiethylaniline complex.
- The product can be purified by distillation or crystallization if necessary.

Applications in Organic Synthesis

The primary utility of **Borane-N,N-diethylaniline complex** lies in its role as a reducing agent. It offers a milder and more selective alternative to more reactive hydrides like lithium aluminum hydride.

Reduction of Carbonyl Compounds

Borane-N,N-diethylaniline complex is effective in the reduction of aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols.

Materials:

- Acetophenone
- Borane-N,N-diethylaniline complex
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar



Round-bottom flask with a reflux condenser

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone in anhydrous THF under a nitrogen atmosphere.
- Add a stoichiometric amount of **Borane-N,N-diethylaniline complex** to the solution.
- The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl.
- The aqueous layer is extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-phenylethanol, which can be further purified by distillation or column chromatography.

Hydroboration of Alkenes

The complex serves as a convenient source of borane for the hydroboration of alkenes, which upon subsequent oxidation, yields alcohols with anti-Markovnikov regioselectivity.

This protocol is adapted from a procedure using the similar N,N-dimethylaniline-borane.[7]

Materials:

- 1-Octene
- Borane-N,N-diethylaniline complex
- Anhydrous tetrahydrofuran (THF)
- 3 M Sodium hydroxide (NaOH) solution



- 30% Hydrogen peroxide (H2O2) solution
- Diethyl ether
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure: Part A: Hydroboration

- An oven-dried, 50 mL three-necked round-bottom flask is equipped with a magnetic stirrer and placed under a nitrogen atmosphere.
- 1-Octene (e.g., 6 mmol) is added to the flask via syringe, followed by a solution of **Borane-N,N-diethylaniline complex** in dry THF (e.g., a 2 M solution).[7]
- The mixture is stirred at room temperature. The progress of the hydroboration can be monitored by ¹¹B NMR.[7]

Part B: Oxidation

- Once the hydroboration is complete, the reaction mixture is made alkaline by the slow and careful addition of 3 M sodium hydroxide solution while cooling the flask in an ice bath.
- 30% hydrogen peroxide is then added dropwise, maintaining the temperature below 40 °C.
 [7]
- The mixture is stirred for a few hours at room temperature or gently heated to ensure complete oxidation.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-octanol.

Reductive Amination



Borane-N,N-diethylaniline complex can be used for the reductive amination of aldehydes and ketones, a powerful method for the synthesis of amines. This reaction involves the in-situ formation of an imine or enamine, which is then reduced by the borane complex.

Materials:

- Benzaldehyde
- Aniline
- Borane-N,N-diethylaniline complex
- · Methanol or another suitable solvent
- Molecular sieves (optional)
- Magnetic stirrer and stir bar
- · Round-bottom flask

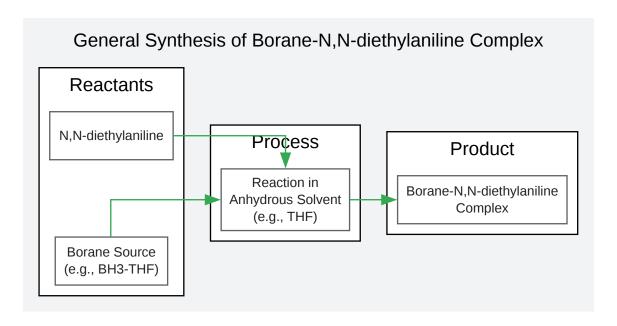
Procedure:

- In a round-bottom flask, a mixture of benzaldehyde and a slight excess of aniline is prepared
 in a suitable solvent like methanol. Molecular sieves can be added to facilitate imine
 formation.
- The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.
- Borane-N,N-diethylaniline complex is then added portion-wise to the reaction mixture.
- The reaction is stirred until completion, as monitored by TLC.
- The reaction is quenched by the addition of a dilute acid.
- The product, N-benzylaniline, is isolated by extraction and purified by standard methods such as chromatography or crystallization.



Signaling Pathways and Experimental Workflows

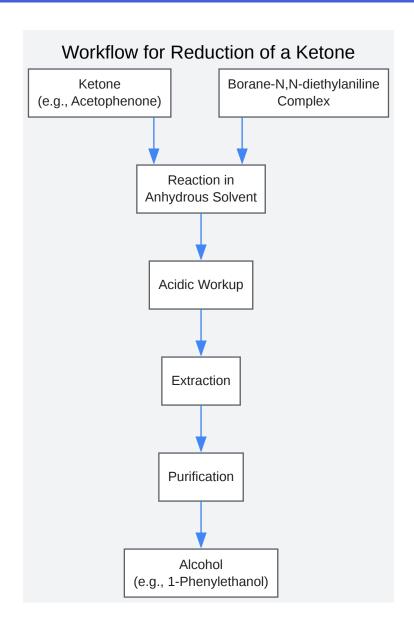
The utility of **Borane-N,N-diethylaniline complex** in organic synthesis can be visualized through logical workflow diagrams.



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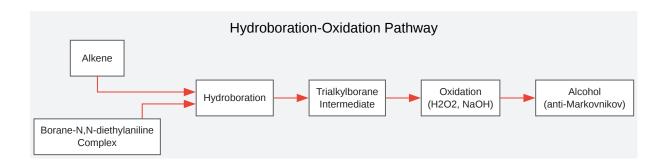
Caption: Synthesis of Borane-N,N-diethylaniline Complex.





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Caption: Ketone Reduction Workflow.





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Caption: Hydroboration-Oxidation Pathway.

Safety and Handling

Borane-N,N-diethylaniline complex is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.

Conclusion

The **Borane-N,N-diethylaniline complex** is a valuable reagent for a variety of chemical transformations, most notably as a selective reducing agent. Its stability and ease of handling compared to other borane sources make it an attractive choice for both academic and industrial chemists. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.

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